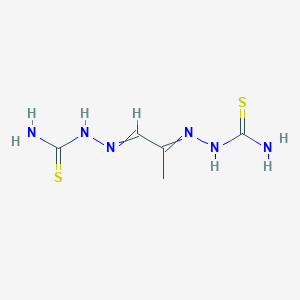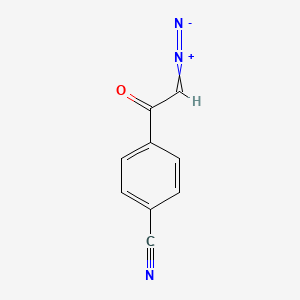
N,N'-(4-Ethyl-1,2-phenylene)dibenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(4-Ethyl-1,2-phenylene)dibenzenesulfonamide is a chemical compound known for its unique structure and properties It consists of a 4-ethyl-1,2-phenylene core with two benzenesulfonamide groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4-Ethyl-1,2-phenylene)dibenzenesulfonamide typically involves the reaction of 4-ethyl-1,2-phenylenediamine with benzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N,N’-(4-Ethyl-1,2-phenylene)dibenzenesulfonamide may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(4-Ethyl-1,2-phenylene)dibenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the sulfonamide groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide groups.
Applications De Recherche Scientifique
N,N’-(4-Ethyl-1,2-phenylene)dibenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N,N’-(4-Ethyl-1,2-phenylene)dibenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide groups play a crucial role in these interactions, as they can form hydrogen bonds and other non-covalent interactions with the target molecules. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-(4,5-Dinitro-1,2-phenylene)dibenzenesulfonamide
- N,N’-(1,2-Ethanediyldi-4,1-phenylene)dibenzenesulfonamide
Uniqueness
N,N’-(4-Ethyl-1,2-phenylene)dibenzenesulfonamide is unique due to the presence of the ethyl group on the phenylene core, which can influence its chemical reactivity and interactions with other molecules. This structural variation can lead to different physical and chemical properties compared to similar compounds, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
7403-00-1 |
|---|---|
Formule moléculaire |
C20H20N2O4S2 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
N-[2-(benzenesulfonamido)-4-ethylphenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H20N2O4S2/c1-2-16-13-14-19(21-27(23,24)17-9-5-3-6-10-17)20(15-16)22-28(25,26)18-11-7-4-8-12-18/h3-15,21-22H,2H2,1H3 |
Clé InChI |
XRYAJPURQKLUPC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


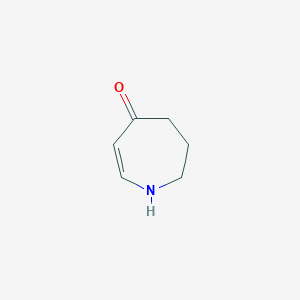
![1-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B14001858.png)

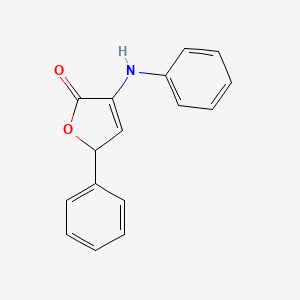


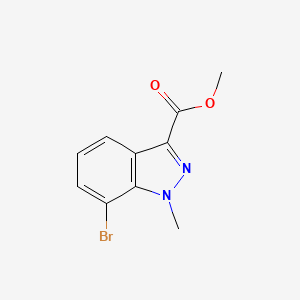

![Tert-butyl N-[1-[[1-(hydrazinecarbonyl)-2-phenyl-ethyl]carbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate](/img/structure/B14001907.png)


